2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol
Description
2-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is a bicyclic alcohol featuring a hydroxyl group at the 1-position and a hydroxymethyl group at the 2-position of the indane scaffold. The compound’s dihydroindenol core is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,8,10-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVBBPSEMNODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266094 | |
| Record name | 2,3-Dihydro-1-hydroxy-1H-indene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18096-63-4 | |
| Record name | 2,3-Dihydro-1-hydroxy-1H-indene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18096-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-hydroxy-1H-indene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(formyl)-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This process can be optimized for large-scale production by employing continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenation using thionyl chloride or esterification using acetic anhydride.
Major Products Formed
Oxidation: 2-(formyl)-2,3-dihydro-1H-inden-1-one or 2-(carboxy)-2,3-dihydro-1H-inden-1-one.
Reduction: this compound or 2-(methyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various indene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on various cellular processes.
Comparison with Similar Compounds
3-(Hydroxymethyl)-7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol (cis-16)
- Structure : Hydroxymethyl at position 3, methoxy at position 7, methyl at position 4.
- Molecular Formula : C₁₂H₁₆O₃.
- Key Data :
- Synthesis : Prepared via multi-step functionalization, highlighting the scaffold’s adaptability for introducing substituents.
- Applications : Intermediate in drug development, emphasizing the role of hydroxymethyl groups in modulating solubility and bioactivity .
5-Chloro-2,3-dihydro-1H-inden-1-ol
- Structure : Chlorine at position 5, hydroxyl at position 1.
- Molecular Formula : C₉H₉ClO.
- Key Data :
- Comparison : Chlorine enhances electrophilicity, contrasting with the hydroxymethyl group’s hydrogen-bonding capacity.
(1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol
2-Amino-2,3-dihydro-1H-inden-1-ol
4,6-Bis(benzyloxy)-7-bromo-2-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-1-ol (rac-16)
- Structure : Benzyloxy at positions 4 and 6, bromo at position 7, propene at position 2.
- Molecular Formula : C₂₆H₂₅BrO₃.
- Applications : Intermediate in the total synthesis of (±)-pestalachloride C, a natural product with antifungal activity .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Analogues
Key Observations:
Substituent Effects :
- Hydroxymethyl and methoxy groups enhance solubility and hydrogen-bonding capacity, critical for drug bioavailability .
- Halogens (e.g., Cl, Br) increase electrophilicity, favoring reactions like nucleophilic substitution .
Synthetic Strategies :
- Friedel-Crafts alkylation/acylation is prevalent for scaffold assembly .
- Asymmetric oxidation and chiral resolution enable enantiomerically pure derivatives .
Applications: Medicinal Chemistry: Dihydroindenol derivatives serve as aggrecanase inhibitors (e.g., compound 11 in ) with oral bioavailability . Materials Science: Crystallographic studies (e.g., ) highlight polymorphism in indenone derivatives, relevant to solid-state properties.
Biological Activity
2-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a hydroxymethyl group attached to the indene framework. Its molecular formula is with a molecular weight of approximately 164.20 g/mol. The presence of the hydroxymethyl group is crucial for its biological interactions, influencing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, which enhances binding affinity to biological molecules. This interaction may lead to:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which could affect metabolic pathways.
- Anticancer Activity : It exhibits properties that can disrupt tubulin polymerization, similar to known anticancer agents that target microtubule dynamics.
Antimicrobial Activity
Recent studies have reported that this compound demonstrates significant antimicrobial properties. It has been evaluated against various bacterial strains with notable effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of derivatives related to this compound. For instance, analogs have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12d | K562 (leukemia) | 0.028 | Tubulin polymerization inhibition |
| Compound 12q | MCF7 (breast) | 0.087 | Induces apoptosis |
These findings suggest that further exploration of this compound's derivatives could yield effective anticancer therapies .
Case Studies
A notable study evaluated a series of dihydroindene derivatives, including those based on this compound. The results demonstrated that modifications to the hydroxymethyl group significantly affected their antiproliferative activities against various cancer cell lines. For example:
Q & A
Basic: What synthetic methodologies are recommended for 2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol, and how can reaction parameters be optimized?
Answer:
The compound can be synthesized via hydrogenation of substituted indenols or reduction of ketone precursors. Key parameters include:
- Catalyst selection : Palladium or platinum catalysts under controlled hydrogen pressure (e.g., 1–5 atm) to minimize over-reduction .
- Solvent optimization : Polar protic solvents (ethanol/methanol) enhance solubility and reaction rates .
- Temperature control : 25–60°C balances yield and selectivity, avoiding thermal degradation.
For stereochemical control, chiral auxiliaries or asymmetric hydrogenation protocols (e.g., using Ru-BINAP complexes) may be applied, though specific data for this compound requires further study .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- NMR spectroscopy : and NMR identify hydroxyl and hydroxymethyl protons (δ 1.5–4.0 ppm) and confirm bicyclic framework. DEPT-135 distinguishes CH groups in the dihydroindenol ring .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. High-resolution data (≤1.05 Å) is ideal for unambiguous assignment, as demonstrated in SARS-CoV-2 NSP3 macrodomain studies .
- IR spectroscopy : O–H stretching (3200–3600 cm) and C–O vibrations (1050–1250 cm^{-1) confirm functional groups .
Advanced: How can discrepancies between computational predictions and experimental stereochemical data be resolved?
Answer:
- Validate computational models : Compare DFT-optimized geometries (e.g., B3LYP/6-31G(d,p)) with X-ray crystallographic data. Adjust basis sets or solvent models (e.g., PCM) to improve accuracy .
- Dynamic effects : Conduct molecular dynamics simulations to account for conformational flexibility in solution vs. solid-state structures .
- Experimental cross-verification : Use NOESY NMR to probe spatial proximity of protons in disputed configurations .
Advanced: What strategies are effective for probing biological interactions, such as enzyme inhibition?
Answer:
- Crystallographic docking : Co-crystallize the compound with target proteins (e.g., viral macrodomains) to identify binding motifs, as seen in SARS-CoV-2 NSP3 studies .
- Kinetic assays : Measure inhibition constants (K) using fluorescence-based or calorimetric methods. Optimize buffer conditions (pH 7.4, 25°C) to mimic physiological environments .
- Mutagenesis studies : Replace key residues in the enzyme active site to validate binding interactions predicted by docking .
Basic: What reaction pathways dominate in derivatization of this compound?
Answer:
- Oxidation : Hydroxymethyl groups oxidize to ketones using KMnO or Jones reagent, forming 2-oxo derivatives .
- Esterification : React with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine catalyst) to form esters .
- Nucleophilic substitution : Hydroxyl groups can be replaced by halides via Appel or Mitsunobu reactions .
Advanced: How can crystallographic software (e.g., SHELX, ORTEP) address structural ambiguities in derivatives?
Answer:
- SHELXL refinement : Use high-resolution data to refine hydrogen bonding networks and disorder models. Apply TWIN commands for twinned crystals .
- ORTEP visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate torsion angles .
- Cross-validation : Compare R values to ensure model robustness, particularly for low-occupancy solvent molecules .
Basic: What storage and handling protocols ensure compound stability?
Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What DFT parameters optimize electronic property calculations for this compound?
Answer:
- Basis set : B3LYP/6-31G(d,p) balances accuracy and computational cost for HOMO-LUMO gaps and electrostatic potential maps .
- Solvent correction : Apply the Polarizable Continuum Model (PCM) for solvation effects in aqueous or alcoholic media.
- Post-processing : Calculate Fukui indices to predict nucleophilic/electrophilic sites for reaction planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
